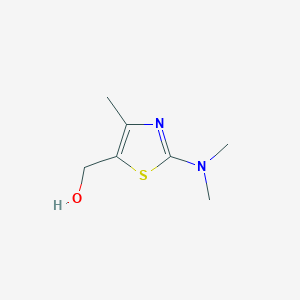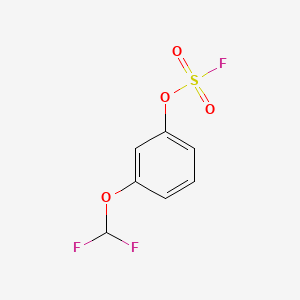
(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol is a chemical compound with the molecular formula C6H10N2OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)-4-methylthiazol-5-yl)methanol typically involves the reaction of 2-amino-4-methylthiazole with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-amino-4-methylthiazole, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 20-50°C.
Procedure: The starting materials are mixed and allowed to react for several hours, followed by purification steps such as recrystallization or chromatography to isolate the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored, and advanced purification techniques are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-(Dimethylamino)-4-methylthiazol-5-yl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4-methylthiazol-5-yl)methanol: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
(2-(Dimethylamino)-4-ethylthiazol-5-yl)methanol: The ethyl group may influence its physical properties and reactivity.
(2-(Dimethylamino)-4-methylthiazol-5-yl)ethanol: The ethanol group may alter its solubility and reactivity.
Uniqueness
(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol is unique due to the presence of both the dimethylamino group and the thiazole ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C7H12N2OS/c1-5-6(4-10)11-7(8-5)9(2)3/h10H,4H2,1-3H3 |
InChI Key |
GGXIFZKYHUCHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13556217.png)
![rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride](/img/structure/B13556220.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride](/img/structure/B13556229.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13556230.png)










